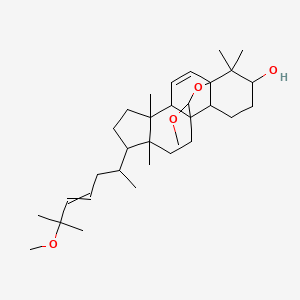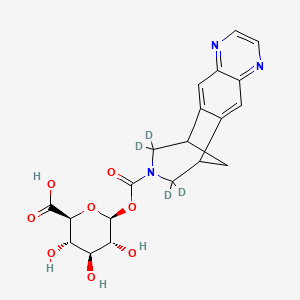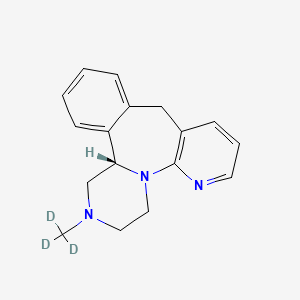
N-Acetyl Lorcaserin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Lorcaserin-d3: is an isotope-labeled analog of N-Acetyl Lorcaserin, which is an impurity of Lorcaserin. Lorcaserin is a selective serotonin 2C receptor agonist used primarily for the treatment of obesity. The deuterium-labeled version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lorcaserin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Lorcaserin-d3 involves the acetylation of Lorcaserin with deuterium-labeled acetic anhydride. The reaction is typically carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reagents and advanced purification techniques to ensure the final product meets the required specifications for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl Lorcaserin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl Lorcaserin-d3 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of Lorcaserin.
Biology: Investigating the interaction of Lorcaserin with serotonin receptors.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Lorcaserin in the treatment of obesity.
Industry: Developing new formulations and delivery methods for Lorcaserin.
Mécanisme D'action
N-Acetyl Lorcaserin-d3, like Lorcaserin, acts as a selective serotonin 2C receptor agonist. It activates serotonin receptors in the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone. This hormone promotes satiety and reduces food intake, thereby aiding in weight loss. The deuterium labeling allows for detailed study of the compound’s metabolic pathways and interactions within the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lorcaserin: The parent compound, used for the treatment of obesity.
N-Acetyl Lorcaserin: The non-deuterated analog.
Lorcaserin Hydrochloride: The hydrochloride salt form of Lorcaserin.
Uniqueness
N-Acetyl Lorcaserin-d3 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in metabolic studies. This makes it a valuable tool in pharmacokinetic research and in understanding the detailed mechanisms of Lorcaserin’s action .
Propriétés
Formule moléculaire |
C13H16ClNO |
|---|---|
Poids moléculaire |
240.74 g/mol |
Nom IUPAC |
1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1/i2D3 |
Clé InChI |
MBRQQRJEBYRWMN-IZTXOYSKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N1CCC2=C(C=C(C=C2)Cl)[C@H](C1)C |
SMILES canonique |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


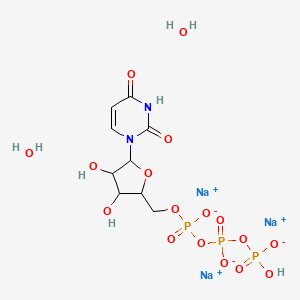
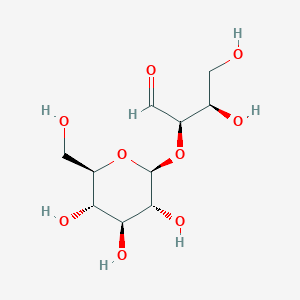
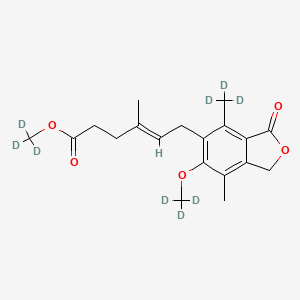
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
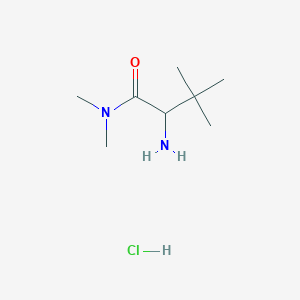
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
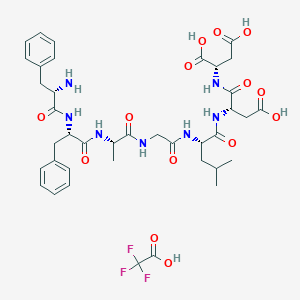
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)


